

# A Comparative Guide to Spectrophotometric Methods for Quantifying Streptomycin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Streptomycin B					
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For researchers, scientists, and professionals in drug development, accurate quantification of streptomycin is crucial for quality control, formulation development, and pharmacokinetic studies. Spectrophotometry offers a range of accessible and rapid methods for this purpose. This guide provides a comparative overview of common spectrophotometric methods for streptomycin quantification, complete with experimental protocols and performance data to aid in method selection and implementation.

# Performance Comparison of Spectrophotometric Methods

The selection of an appropriate spectrophotometric method depends on factors such as the required sensitivity, the concentration range of the samples, and the presence of interfering substances. The following table summarizes the key performance characteristics of several common methods.

Disclaimer: The data presented below are compiled from various studies. Direct comparison may not be entirely accurate as experimental conditions can vary between studies.



Method	Principle	Wavelength (λmax)	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantificati on (LOQ) (µg/mL)
Picric Acid	lon-pair complex formation between the primary amino groups of streptomycin and picric acid.	418 nm	2.5–100[1]	1.09[1]	3.31[1]
2,4- Dinitrophenol (DNP)	lon-pair complex formation between the primary amino groups of streptomycin and 2,4-DNP.	406 nm	2.5–140[1]	1.23[1]	3.73[1]
Ninhydrin	Reaction with the primary and secondary amino groups of streptomycin to form a colored product (Ruhemann's purple).	650 nm and 850 nm	400–12000[2]	Not explicitly stated	Not explicitly stated



Maltol Formation	Alkaline hydrolysis of streptomycin to form maltol, which then forms a colored complex with ferric ions.	540 nm[3]	Not explicitly stated	Not explicitly stated	Not explicitly stated
Potassium lodide/lodate	Oxidation of streptomycin by a mixture of potassium iodide and potassium iodate to form a yellow-colored product.	353 nm	4–72[4]	0.011 (initial rate method), 0.50 (fixed time method) [4]	0.032 (initial rate method), 1.5 (fixed time method) [4]

# **Experimental Protocols**

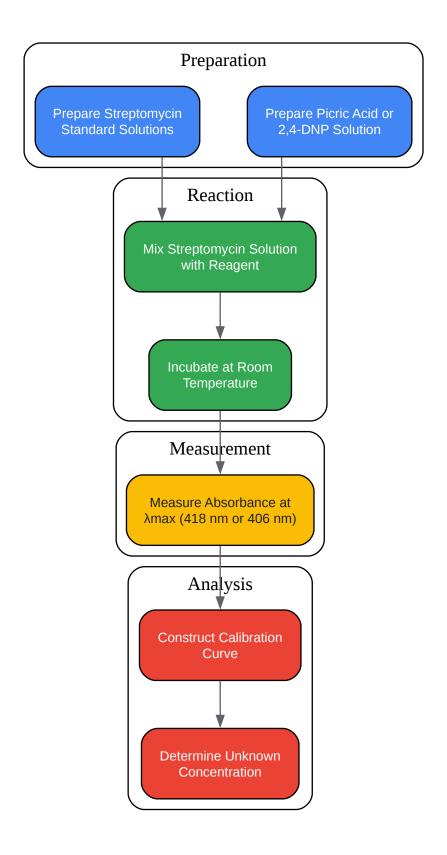
Detailed methodologies for the key spectrophotometric assays are provided below.

## Picric Acid and 2,4-Dinitrophenol (DNP) Methods

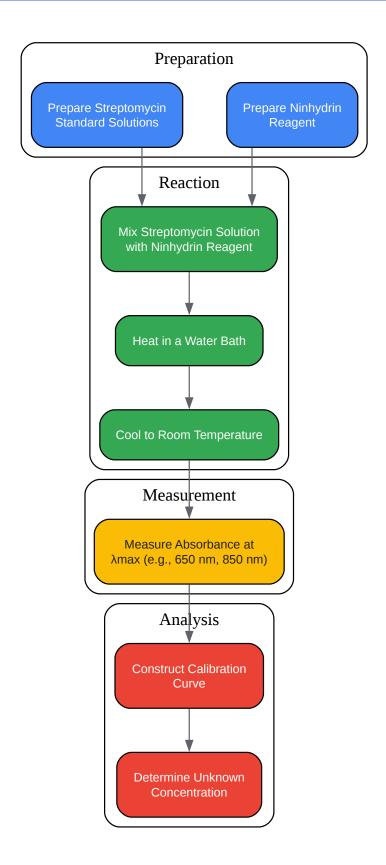
These methods are based on the formation of a yellow ion-pair complex between the basic amino groups of streptomycin and the acidic picric acid or 2,4-DNP.

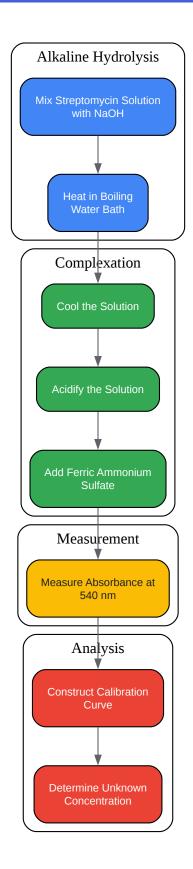
**Experimental Workflow:** 



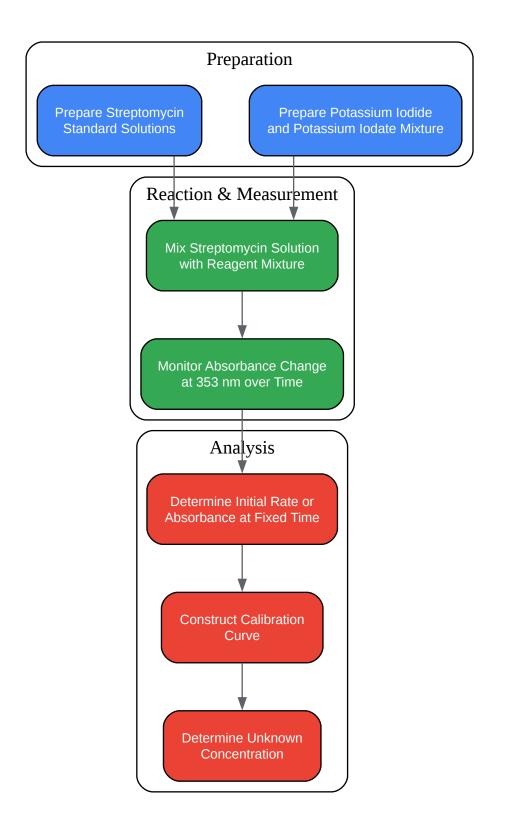












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### References

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